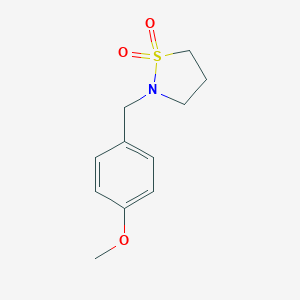

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

説明

特性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-16(12,13)14/h3-6H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINIRYHLSTVCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443152 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158089-76-0 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide involves the reaction of 4-methoxybenzylamine with sulfur dioxide and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or acetonitrile . The reaction can be summarized as follows:

Step 1: 4-Methoxybenzylamine reacts with sulfur dioxide to form an intermediate.

Step 2: The intermediate undergoes oxidation to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

化学反応の分析

Types of Reactions

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted isothiazolidine derivatives.

科学的研究の応用

Antimicrobial Properties

Preliminary studies indicate that 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide exhibits antimicrobial properties, suggesting its potential as a new antibacterial agent. It may enhance the efficacy of existing antibiotics against resistant strains.

Anti-inflammatory and Analgesic Effects

The compound shows promise in anti-inflammatory and analgesic activities. These effects are attributed to its ability to interact with inflammatory mediators, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Cancer Treatment

Research has highlighted the potential of this compound in cancer therapies. It acts as a PI3Kδ inhibitor, targeting pathways involved in cell growth and survival, which are critical in cancer progression. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology .

Synergistic Effects with Antibiotics

Interaction studies suggest that this compound may work synergistically with certain antibiotics, enhancing their effectiveness against resistant bacteria. This aspect is particularly relevant in the context of increasing antibiotic resistance globally.

Applications in Agrochemicals

The compound's reactivity allows for its use in developing agrochemicals, particularly as a potential pesticide or herbicide. Its biological activity could be leveraged to create effective agents for agricultural applications .

Material Science Applications

In materials science, this compound can serve as an intermediate in synthesizing advanced materials such as polymers and coatings. Its unique chemical properties can contribute to the development of materials with specific functionalities .

作用機序

The mechanism of action of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Features and Substituent Effects

The 4-methoxybenzyl substituent distinguishes this compound from other isothiazolidine 1,1-dioxides. Key analogs include:

Key Observations :

Physicochemical Properties

| Property | This compound | 2-(3-Bromophenyl) Analogue | Boronic Ester Analogue |

|---|---|---|---|

| Solubility | Moderate (lipophilic methoxy group) | Low (bromine increases hydrophobicity) | High (boronic ester enhances polarity) |

| Stability | Stable under basic conditions | Sensitive to nucleophiles | Hydrolytically labile |

| Reactivity | Limited electrophilicity | Susceptible to SNAr | Reactive in cross-coupling |

Notes:

生物活性

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, a derivative of thiazolidin-4-one, has garnered attention in recent years due to its diverse biological activities. This compound is part of a broader class of isothiazolidines known for their potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring fused with a methoxybenzyl group. This configuration is crucial for its biological activity, as the substitution patterns can significantly influence its interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants are critical in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays, including the DPPH assay, where it showed significant inhibition of lipid peroxidation12.

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer (MCF-7) : The compound exhibited an IC50 value of approximately 1.003 µM , indicating potent cytotoxic effects2.

- Lung Cancer (A549) : It demonstrated an IC50 value of around 0.72 µM , showcasing its efficacy against this cell line as well2.

These findings suggest that the compound may act through the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

In addition to its antioxidant and anticancer properties, this compound has shown promise as an anti-inflammatory agent . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX-33. This dual action makes it a candidate for treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in oxidative stress and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death has been observed4.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study on MCF-7 Cells : A recent study demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways4.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent4.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving sulfonamide formation, cyclization, and functionalization. For example, intermediates like 5,7-dichloro-2-(4-methoxybenzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide are prepared by reacting 4-methoxybenzylamine with sulfonyl chlorides, followed by cyclization under reflux (e.g., in THF or CH2Cl2) . Yield optimization often requires controlled stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., LiOH for hydrolysis). TLC and <sup>1</sup>H NMR are critical for monitoring progress .

- Data : In one protocol, the final step achieved 64% yield with a melting point of 157–160°C and Rf = 0.43 (petroleum ether:EtOAc 4:1) .

Q. How is the purity and structural integrity of this compound validated in synthesis?

- Methodology : Purity is assessed via HPLC (>95% purity) and TLC (Rf values). Structural confirmation relies on <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.79 ppm for methoxy protons, 4.85 ppm for benzyl CH2) and mass spectrometry (e.g., [M-H]<sup>-</sup> or [M+Na]<sup>+</sup> ions). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodology : Solubility is tested in polar (DMSO, MeOH) and non-polar solvents (CHCl3, hexane). Stability studies under varying pH (1–12), temperature (4–40°C), and light exposure guide storage conditions (e.g., desiccated at –20°C). LogP values (~0.7–1.2) predict membrane permeability .

Advanced Research Questions

Q. How can structural modifications of the 4-methoxybenzyl group enhance biological activity?

- Methodology : Substituent effects are explored via SAR studies. For example:

- Replacing the methoxy group with halogens (e.g., Cl, Br) or bulkier groups (e.g., CF3) alters electronic and steric profiles.

- Introducing heterocycles (e.g., triazoles) via click chemistry improves target binding .

- Data : Analogues like 2-(3-chlorobenzyl)-6,8-dichloro-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide showed enhanced enzyme inhibition (IC50 < 1 µM) compared to the parent compound .

Q. What mechanisms underlie its potential as a dual COX-2/5-LO inhibitor, and how are contradictions in activity resolved?

- Methodology : Enzyme inhibition assays (COX-2/5-LO) and molecular docking identify key interactions (e.g., sulfone group binding to catalytic sites). Contradictions in IC50 values across studies may arise from assay conditions (e.g., substrate concentration, pH) or impurities. Cross-validation with CRISPR-edited cell lines or isothermal titration calorimetry (ITC) clarifies specificity .

Q. How can one-pot multicomponent reactions streamline the synthesis of its derivatives for high-throughput screening?

- Methodology : A click/aza-Michael or click/OACC esterification protocol enables rapid library generation. For example, combining 4-methoxybenzylamine, azides, and alkynes in a one-pot reaction produces triazole-containing derivatives with >90% purity. ROMP-derived reagents (e.g., OACC) accelerate esterification .

- Data : A 180-member library of triazole-isothiazolidine hybrids was synthesized, with select compounds showing nanomolar activity against HBV capsid assembly .

Q. What analytical strategies differentiate this compound from structurally similar sulfonamides (e.g., thiazolidinediones)?

- Methodology : Comparative <sup>1</sup>H NMR (e.g., unique benzyl proton splitting patterns) and IR (sulfone S=O stretches at ~1150–1300 cm<sup>-1</sup>) distinguish it from thiazolidinediones (C=O at ~1700 cm<sup>-1</sup>). LC-MS/MS fragmentation patterns (e.g., m/z 121 for the core isothiazolidine ring) provide further differentiation .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound in cancer models?

- Resolution : Discrepancies may stem from cell line-specific expression of target enzymes (e.g., COX-2) or off-target effects. Meta-analysis of proteomics datasets (e.g., STRING, KEGG) identifies pathways affected in sensitive vs. resistant lines. Dose-response curves (0.1–100 µM) and combination studies (e.g., with paclitaxel) clarify context-dependent activity .

Q. How can synthetic byproducts (e.g., sulfonic acid derivatives) be minimized during scale-up?

- Resolution : Byproducts form via over-oxidation or hydrolysis. Strategies include:

- Using anhydrous solvents (e.g., THF over H2O) and low temperatures (0–5°C) during sulfonylation.

- Adding radical scavengers (e.g., BHT) to suppress oxidative side reactions.

- Purification via flash chromatography (silica gel, EtOAc/hexane gradients) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。